molecular formula C15H23N3O4S B2849001 3-((N,N-dimethylsulfamoyl)amino)cyclohexyl phenylcarbamate CAS No. 1351631-61-2

3-((N,N-dimethylsulfamoyl)amino)cyclohexyl phenylcarbamate

Cat. No.: B2849001
CAS No.: 1351631-61-2
M. Wt: 341.43
InChI Key: VUORTDQNNOZHSK-UHFFFAOYSA-N
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Description

The compound “3-((N,N-dimethylsulfamoyl)amino)cyclohexyl phenylcarbamate” is a complex organic molecule. It contains a cyclohexyl group, a phenyl group, a carbamate group, and a dimethylsulfamoyl group .


Synthesis Analysis

While the exact synthesis pathway for this specific compound isn’t available, it’s likely that it involves the reaction of a cyclohexylamine with a phenyl isocyanate to form the carbamate, followed by the reaction of the amine group with dimethylsulfamoyl chloride .


Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of the cyclohexyl ring. The carbamate group is likely to contribute to the polarity of the molecule, while the phenyl group may participate in pi-pi interactions .


Chemical Reactions Analysis

Amines, such as the one present in this molecule, can undergo a variety of reactions. They can act as nucleophiles in substitution reactions or as bases in acid-base reactions . The carbamate group could potentially hydrolyze under acidic or basic conditions to yield an amine and a phenyl isocyanate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of both polar (carbamate) and nonpolar (cyclohexyl, phenyl) groups could give it unique solubility properties. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .

Scientific Research Applications

Pharmacological and Biological Activities of Related Compounds

Nerolidol: Pharmacological Applications

Nerolidol, a naturally occurring sesquiterpene alcohol, has been extensively studied for its wide range of pharmacological and biological activities. Although not the exact compound , it shares the theme of being investigated for medicinal applications. Nerolidol exhibits significant antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for agricultural and medical applications (Chan et al., 2016).

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles form the backbone of many pharmaceuticals. An analysis of FDA-approved drugs revealed that a significant percentage contain nitrogen heterocycles, indicating their critical role in drug development. This review underscores the diversity and importance of nitrogen-containing compounds in medicinal chemistry, offering insights into common structural motifs and their pharmacological significance (Vitaku et al., 2014).

Cyclodextrins in Supramolecular Chemistry

Cyclodextrins are cyclic oligosaccharides that have found extensive use in forming inclusion complexes with various molecules, enhancing the solubility and stability of guest molecules. Their application spans from pharmaceutical formulations to environmental protection, showcasing the versatility of cyclodextrin chemistry in scientific research (Martin et al., 2004).

Cinnamic Acid Derivatives: Anticancer Research

Cinnamic acid and its derivatives have been the focus of anticancer research due to their potential to act as traditional and synthetic antitumor agents. Research into these compounds has highlighted their rich medicinal tradition and underutilized potential in anticancer therapy, providing a foundation for future studies in this area (De et al., 2011).

Chlorogenic Acid: Pharmacological Review

Chlorogenic acid, a major polyphenol found in coffee, exhibits a broad spectrum of therapeutic effects, including antioxidant, anti-inflammatory, and cardioprotective activities. Its role in modulating lipid and glucose metabolism suggests its potential in treating metabolic disorders, highlighting the pharmacological importance of naturally occurring phenolic compounds (Naveed et al., 2018).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used as a drug, it would depend on the specific biological target. If it’s used in a chemical reaction, it would depend on the reaction conditions and other reactants .

Properties

IUPAC Name

[3-(dimethylsulfamoylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-18(2)23(20,21)17-13-9-6-10-14(11-13)22-15(19)16-12-7-4-3-5-8-12/h3-5,7-8,13-14,17H,6,9-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUORTDQNNOZHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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